6-Nitro-2-propyl-imidazo[1,2-A]pyridine
Description
Historical Context and Evolution of Imidazo[1,2-A]pyridine (B132010) Research
The exploration of imidazo[1,2-a]pyridine chemistry dates back to the early 20th century, with initial studies focusing on its synthesis and basic chemical properties. However, it was the discovery of the sedative-hypnotic properties of zolpidem in the latter half of the century that truly catalyzed interest in this scaffold from a medicinal chemistry perspective. Since then, research has burgeoned, leading to the development of a plethora of synthetic methodologies and the discovery of a wide array of pharmacological activities. bldpharm.com The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.
The Imidazo[1,2-A]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The term "privileged structure" is bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. The imidazo[1,2-a]pyridine scaffold is a quintessential example of such a structure. rsc.org Its derivatives have been shown to exhibit a remarkable spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and anxiolytic properties. mdpi.comnih.gov This promiscuous yet potent bioactivity is attributed to the scaffold's ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. The presence of both hydrogen bond donors and acceptors, coupled with a tunable aromatic system, allows for a high degree of molecular recognition.
Several commercially successful drugs are based on the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance.
| Drug Name | Therapeutic Class |
| Zolpidem | Sedative-hypnotic |
| Alpidem | Anxiolytic |
| Saripidem | Anxiolytic |
| Necopidem | Anxiolytic |
| Olprinone | Cardiotonic |
| Zolimidine | Antiulcer agent |
Specific Focus on Nitro-Substituted Imidazo[1,2-A]pyridines in Academic Research
The introduction of a nitro group onto the imidazo[1,2-a]pyridine scaffold has been a strategy employed by medicinal chemists to modulate the biological activity of these compounds. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the molecule, influencing its binding affinity to biological targets and its metabolic stability. Research has shown that nitro-substituted imidazo[1,2-a]pyridines possess a range of biological activities. For instance, certain nitro-imidazo[1,2-a]pyridines have been investigated for their potent antitubercular activity. nih.gov The nitro group in these compounds is often a key pharmacophoric feature, participating in the mechanism of action. Furthermore, nitro-substituted derivatives have been explored for their antiparasitic and anti-inflammatory properties. nih.gov The synthesis of these compounds often involves the nitration of a pre-formed imidazo[1,2-a]pyridine ring or the use of a nitro-substituted aminopyridine as a starting material. bio-conferences.org
Research Rationale and Objectives for Investigating 6-Nitro-2-propyl-imidazo[1,2-A]pyridine
While a significant body of research exists on the broader class of nitro-substituted imidazo[1,2-a]pyridines, the specific compound This compound remains a largely unexplored entity in the scientific literature. However, a compelling rationale for its investigation can be constructed based on the known structure-activity relationships (SAR) of related compounds.
The rationale for investigating this compound stems from the potential to combine the known biological activities associated with both the 6-nitro substitution and the 2-propyl substitution on the imidazo[1,2-a]pyridine core.
Influence of the 2-Propyl Group: Substitution at the 2-position of the imidazo[1,2-a]pyridine ring is known to significantly impact the pharmacological profile of the resulting compounds. The introduction of a small alkyl group, such as a propyl group, can enhance the lipophilicity of the molecule. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability. Furthermore, the size and shape of the substituent at the 2-position can influence the selectivity of the compound for its biological target.
The primary objectives for investigating this compound would therefore be:
Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to fully characterize its chemical and physical properties.
Biological Screening: To evaluate the compound's activity across a range of biological assays, with a particular focus on areas where related nitro- and 2-alkyl-substituted imidazo[1,2-a]pyridines have shown promise, such as oncology, infectious diseases (particularly tuberculosis and parasitic infections), and inflammatory conditions.
Structure-Activity Relationship (SAR) Studies: To use this compound as a lead compound for the synthesis of a library of analogues with variations at the 2- and 6-positions to establish a clear SAR and optimize for potency and selectivity.
Mechanism of Action Studies: Should promising biological activity be identified, the next objective would be to elucidate the molecular mechanism by which this compound exerts its effects.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-nitro-2-propylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-8-6-12-7-9(13(14)15)4-5-10(12)11-8/h4-7H,2-3H2,1H3 |
InChI Key |
GXOIIKQQOYTUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitro 2 Propyl Imidazo 1,2 a Pyridine and Its Analogues
Established Synthetic Pathways for Imidazo[1,2-A]pyridine (B132010) Core Construction
The imidazo[1,2-a]pyridine ring system is a bicyclic heterocycle of significant interest due to its presence in numerous biologically active compounds. nih.gov Consequently, a wealth of synthetic methods for its construction have been reported, employing strategies like condensation, multicomponent reactions, and oxidative coupling. sapub.org
One of the most fundamental and widely utilized methods for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with various carbonyl compounds or their equivalents. acs.org
Historically, the Tschitschibabin reaction, which involves reacting 2-aminopyridine (B139424) with α-haloketones, is a classic approach to forming this bicyclic system. acs.org This method proceeds through the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation. acs.org Variations of this reaction have been developed to improve yields and expand the substrate scope. For instance, catalyst-free versions have been achieved using high-boiling solvents like DMF or by employing microwave irradiation to accelerate the reaction. acs.org
Another approach involves the condensation of 2-aminopyridines with aldehydes. This can be part of a multicomponent reaction or a two-component condensation, often facilitated by a catalyst to promote the cyclization. acs.org The reaction of 2-aminopyridines with nitroolefins, often catalyzed by Lewis acids such as iron(III) chloride, also provides a direct route to the imidazo[1,2-a]pyridine scaffold. organic-chemistry.org
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
| 2-Aminopyridine | α-Haloketone | Heat, often in a solvent like DMF | Imidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyridine | Aldehyde | Catalyst (e.g., acid or metal) | Imidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyridine | Nitroolefin | Lewis Acid (e.g., FeCl₃) | Imidazo[1,2-a]pyridine | organic-chemistry.org |
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines. nih.gov This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. nih.gov
The GBB reaction and its variations offer a high degree of molecular diversity, as a wide range of substituents can be introduced by simply changing the starting components. nih.gov For example, using different aldehydes or isocyanides allows for the facile generation of a library of substituted imidazo[1,2-a]pyridines. nih.gov Catalysts such as ytterbium triflate under microwave irradiation have been shown to be effective for this transformation. guidechem.com
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |
| 2-Aminopyridine | Aldehyde | Isocyanide | Lewis or Brønsted Acid | 3-Aminoimidazo[1,2-a]pyridine derivative | nih.gov |
| 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivative | guidechem.com |
Transition-metal catalysis has significantly advanced the synthesis of imidazo[1,2-a]pyridines, offering novel pathways and increased efficiency. researchgate.net Copper-catalyzed reactions have been particularly prominent in this area.
One such approach is the copper-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes. researchgate.net This method allows for the direct formation of the imidazo[1,2-a]pyridine ring in a one-pot process. Copper-catalyzed aerobic oxidative cyclization is another powerful strategy, where 2-aminopyridines react with compounds like cinnamaldehyde derivatives under aerobic conditions. researchgate.net Furthermore, copper catalysis enables the synthesis from 2-aminopyridines and nitroolefins using air as the oxidant, which is an environmentally friendly approach. organic-chemistry.org Palladium-catalyzed reactions have also been employed, for instance, in the annulation of 2-arylimidazo[1,2-a]pyridines with maleimides. researchgate.net
| Metal Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Copper(I) | 2-Aminopyridine | Aldehyde, Terminal Alkyne | Three-component domino reaction | Substituted Imidazo[1,2-a]pyridine | researchgate.net |
| Copper | 2-Aminopyridine | Cinnamaldehyde derivative | Aerobic oxidative cyclization | Substituted Imidazo[1,2-a]pyridine | researchgate.net |
| Copper(I) | 2-Aminopyridine | Nitroolefin | Aerobic oxidative coupling | Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |
| Palladium(II) | 2-Arylimidazo[1,2-a]pyridine | Maleimide | Dehydrogenative annulation | Annulated Imidazo[1,2-a]pyridine | researchgate.net |
In recent years, there has been a growing emphasis on developing green and sustainable synthetic methods to minimize environmental impact. researchgate.net For the synthesis of imidazo[1,2-a]pyridines, this has led to the development of catalyst-free, solvent-free, and water-based protocols.
Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in many cases. researchgate.net Reactions performed in water, a green solvent, often utilizing micellar media with surfactants like sodium dodecyl sulfate (SDS), have been successfully developed. acs.org For instance, a copper(II)-ascorbate catalyzed A³-coupling reaction in an aqueous micellar medium provides an efficient and sustainable route to imidazo[1,2-a]pyridines. researchgate.net Additionally, catalyst-free methods, such as the condensation of 2-aminopyridines with α-halogenocarbonyl compounds under mild conditions, contribute to the green synthesis of this scaffold. acs.org
| Green Approach | Reactants | Key Features | Reference |
| Microwave-assisted synthesis | Various | Reduced reaction times, improved yields | researchgate.net |
| Aqueous micellar media | 2-Aminopyridines, Aldehydes, Alkynes | Use of water as solvent, Cu(II)-ascorbate catalyst | researchgate.net |
| Catalyst-free | 2-Aminopyridines, α-Halogenocarbonyls | Avoids metal catalysts, mild conditions | acs.org |
| Solvent-free | Various | Reduces solvent waste | researchgate.net |
Targeted Synthesis of 6-Nitro-2-propyl-imidazo[1,2-A]pyridine
The synthesis of the specifically substituted this compound requires a strategy that allows for the precise placement of both the nitro and the propyl groups on the imidazo[1,2-a]pyridine core.
Direct electrophilic nitration of a pre-formed 2-propyl-imidazo[1,2-a]pyridine scaffold is often challenging in terms of regioselectivity. The imidazo[1,2-a]pyridine system is susceptible to nitration at multiple positions, and controlling the reaction to favor the 6-position can be difficult.
A more effective and widely used strategy involves starting with a pyridine (B92270) ring that already contains the nitro group at the desired position. The key starting material for this approach is 2-amino-5-nitropyridine . guidechem.comchemicalbook.com This precursor can be synthesized by the direct nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid. sapub.orgguidechem.comchemicalbook.com This reaction selectively introduces the nitro group at the 5-position of the pyridine ring, which corresponds to the 6-position after the imidazole ring is formed. sapub.orgguidechem.com
Once 2-amino-5-nitropyridine is obtained, the imidazo[1,2-a]pyridine ring is constructed through cyclization. To introduce the 2-propyl group, 2-amino-5-nitropyridine can be reacted with a suitable three-carbon building block. A common method is the condensation with an α-haloketone, in this case, a halogenated derivative of 2-pentanone (e.g., 1-bromo-2-pentanone). The reaction proceeds via nucleophilic attack of the pyridine nitrogen of 2-amino-5-nitropyridine on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the final product, this compound. This approach ensures the regioselective placement of the nitro group at the C6 position of the final heterocyclic system.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. These modifications can be broadly categorized into alterations of the core imidazo[1,2-a]pyridine structure and derivatization of the existing functional groups.
Modifications to the Imidazo[1,2-a]pyridine Core Structure
Modifications to the imidazo[1,2-a]pyridine core can be achieved by utilizing differently substituted 2-aminopyridine starting materials. For example, employing 2-aminopyridines with substituents at various positions on the pyridine ring will result in analogues with functional groups at positions other than 6.
Furthermore, the imidazo[1,2-a]pyridine scaffold can be altered to other related heterocyclic systems. For instance, replacing the pyridine ring with a pyrimidine or pyrazine ring would lead to the formation of imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyrazine analogues, respectively. These can be synthesized through similar cyclocondensation reactions using the corresponding 2-amino-pyrimidines or 2-amino-pyrazines.
Derivatization and Functionalization of the Nitro Group and Propyl Chain
The nitro group and the propyl chain of this compound serve as versatile handles for further chemical modifications, leading to a wide array of derivatives.
The 6-nitro group can be readily reduced to a 6-amino group using standard reducing agents such as hydrogen gas with a palladium catalyst (H2/Pd), tin(II) chloride (SnCl2), or iron powder in acidic media. This amino group can then be further functionalized through various reactions, including acylation to form amides, alkylation, or diazotization followed by substitution to introduce a range of other functionalities. For instance, a study on 6-substituted imidazo[1,2-a]pyridines described the reduction of a nitro group as part of a multi-step synthesis. nih.gov
The 2-propyl chain can also be functionalized, although this is generally more challenging than modifying the nitro group. Oxidation of the propyl chain could potentially yield a ketone (1-(6-nitroimidazo[1,2-a]pyridin-2-yl)propan-1-one) or a carboxylic acid, depending on the reaction conditions and oxidizing agents used. Halogenation of the propyl chain, for example at the benzylic-like position, could be achieved using reagents such as N-bromosuccinimide (NBS) under radical initiation conditions, providing a handle for further nucleophilic substitution reactions.
Below is a table summarizing the types of derivatization and the potential resulting functional groups:
| Starting Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| 6-Nitro | Reduction | H2/Pd, SnCl2/HCl, or Fe/HCl | 6-Amino |
| 6-Amino | Acylation | Acyl chloride or anhydride | 6-Acylamino |
| 6-Amino | Alkylation | Alkyl halide | 6-Alkylamino |
| 2-Propyl | Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Ketone or Carboxylic Acid |
| 2-Propyl | Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromo-propyl |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Nitro 2 Propyl Imidazo 1,2 a Pyridine Derivatives
General Principles and Computational Approaches to SAR/SPR in Imidazo[1,2-A]pyridine (B132010) Chemistry
The development of imidazo[1,2-a]pyridine derivatives is heavily reliant on understanding how chemical modifications to the core structure influence biological activity. nih.govnih.gov This scaffold's versatility allows for substitutions at various positions, primarily C2, C3, C5, C6, C7, and C8, each offering a vector for modifying the molecule's properties. SAR studies aim to identify the key structural features and functional groups that are essential for a desired pharmacological effect. nih.govresearchgate.net
Computational methods are indispensable tools for elucidating these complex relationships. Key approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govtandfonline.com By simulating the interaction between imidazo[1,2-a]pyridine derivatives and their biological targets, such as protein kinases or enzymes, researchers can understand binding modes and affinities. nih.govchemmethod.comnanobioletters.com For instance, docking studies on anti-tubercular imidazo[1,2-a]pyridines targeting ATP synthase have helped correlate specific amino acid interactions with inhibitory activity. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For imidazo[1,2-a]pyridine analogues, 3D-QSAR models have been developed to relate the structural features of the molecules with their antimycobacterial activity, providing insights into the requirements for potency. researchgate.net
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic properties of molecules. acs.org It helps in determining parameters like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for understanding a molecule's reactivity and interaction with biological receptors. acs.orgnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, pharmacophore models have been generated to define the key hydrophobic and aromatic features required for antimycobacterial effects. researchgate.net
These computational tools, combined with empirical synthesis and biological testing, provide a robust framework for the rational design of novel imidazo[1,2-a]pyridine-based therapeutic agents. nih.govresearchgate.net
Influence of the Nitro Group at Position 6 on Biological Activity and Physicochemical Attributes
The position and nature of substituents on the imidazo[1,2-a]pyridine core significantly dictate the molecule's biological and physicochemical profile. The introduction of a nitro (NO₂) group, particularly at the C6 position, imparts distinct characteristics.
The nitro group is a strong electron-withdrawing group. Its presence at position 6 significantly alters the electron density distribution across the bicyclic ring system. This electronic modification can influence the molecule's ability to participate in key interactions, such as hydrogen bonding or π-π stacking, with biological targets.
In terms of biological activity, substitutions at the 6-position have been explored for anticancer applications. A study on a range of 6-substituted imidazo[1,2-a]pyridines found that they exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2. nih.gov These compounds were shown to induce cell death via apoptosis, involving the release of cytochrome c and the activation of caspases 3 and 8. nih.gov While this study did not specifically detail a 6-nitro analogue, it established the importance of the C6 position for cytotoxic activity. Another study noted that imidazo[1,2-a]pyridines substituted with a nitro group were synthesized in satisfactory yields, confirming the chemical accessibility of such compounds. acs.org
The table below summarizes the activity of various 6-substituted imidazo[1,2-a]pyridines against colon cancer cells, illustrating the impact of C6 modifications.
| Compound | R¹ (Position 2) | R² (Position 3) | R³ (Position 6) | HT-29 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) |
| 5a | 4-MeO-Ph | H | H | >100 | >100 |
| 5b | 4-MeO-Ph | H | Br | 1.8 | 2.1 |
| 5c | 4-MeO-Ph | H | I | 2.3 | 2.6 |
| 5d | 4-MeO-Ph | H | CN | 1.5 | 1.9 |
| 5e | 4-MeO-Ph | H | Ph | 1.6 | 1.8 |
| 5f | 4-MeO-Ph | H | 4-MeO-Ph | 1.2 | 1.5 |
Data sourced from a study on 6-substituted imidazo[1,2-a]pyridines against colon cancer cell lines. nih.gov This data highlights that substitution at the 6-position is critical for activity compared to the unsubstituted parent compound (5a).
Impact of the Propyl Moiety at Position 2 on Molecular Recognition and Efficacy Profiles
The C2 position of the imidazo[1,2-a]pyridine scaffold is a common site for substitution, and the nature of the group at this position plays a significant role in molecular recognition and biological efficacy. mdpi.com A propyl group at C2 introduces a small, lipophilic alkyl chain.
The impact of alkyl substituents at C2 can be context-dependent. For instance, in a series of imidazo[1,2-a]pyridine derivatives evaluated as cholinesterase inhibitors, the substitution of a methyl group at the C2 position led to a decrease in inhibitory activity against acetylcholinesterase (AChE). nih.gov This suggests that for certain targets, a bulky or even a small alkyl group at this position may create steric hindrance or unfavorable interactions within the binding pocket.
Conversely, in other contexts, C2-alkyl groups are well-tolerated or even beneficial. The synthesis of various imidazo[1,2-a]pyridine derivatives has shown that substrates with alkyl groups (such as methyl or isobutyl) at the C2 position can successfully undergo further functionalization, indicating their compatibility with diverse chemical transformations. mdpi.com In the development of antitubercular agents, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative was identified as having significantly improved potency, highlighting a positive contribution from a small alkyl group at C2 in that specific scaffold. rsc.org
Substituent Effects on Other Positions of the Imidazo[1,2-A]pyridine Core in Related Analogues
To fully appreciate the SAR of 6-Nitro-2-propyl-imidazo[1,2-a]pyridine, it is instructive to consider the effects of substituents on other positions of the heterocyclic core.
C3 Position: This is a highly reactive position and a frequent site for functionalization. mdpi.comnih.gov Introducing substituents at C3 can profoundly impact activity. For example, C3-formylation or C3-aminoalkylation can be used to introduce new functional groups that can interact with biological targets. mdpi.com In some series, the introduction of bulky groups at C3 is essential for potent activity, while in others, it can be detrimental.
C5 Position: Substitution at the C5 position is less common but can still influence activity. A study noted that a 5-methyl-2-phenylimidazo[1,2-a]pyridine (B13677989) failed to yield a desired product in a specific reaction, suggesting that even a small methyl group at this position can exert significant steric or electronic effects. mdpi.com In another synthetic study, methyl substitution at position 5 was well tolerated. acs.org
C7 and C8 Positions: Modifications on the pyridine (B92270) ring at the C7 and C8 positions are crucial for fine-tuning a compound's properties. In the context of cholinesterase inhibitors, a methyl group at what the study designated as R₄ (equivalent to C7 or C8) of the imidazo[1,2-a]pyridine ring resulted in the highest AChE inhibition activity in one series. nih.gov This highlights the sensitivity of molecular recognition to the placement of substituents around the pyridine portion of the scaffold.
The table below shows the effect of substituents on the imidazo[1,2-a]pyridine ring on cholinesterase inhibition.
| Compound | R¹ (Side Chain) | R² (Position 7) | R³ (Position 6) | R⁴ (Position 8) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 2f | Biphenyl | H | H | H | 208 | >2000 |
| 2g | Biphenyl | CH₃ | H | H | 288 | >2000 |
| 2h | Biphenyl | H | H | CH₃ | 79 | >2000 |
| 2i | Biphenyl | H | Cl | H | 253 | >2000 |
Data adapted from a study on imidazo[1,2-a]pyridine derivatives as cholinesterase inhibitors. nih.gov Note: The original paper's substituent positions R₂-R₄ correspond to positions C7, C6, and C8, respectively. The data demonstrates that a methyl group at C8 (compound 2h) enhances AChE activity, while a methyl at C7 (2g) or a chloro at C6 (2i) reduces it compared to the unsubstituted compound (2f).
Conformational Analysis and Stereoelectronic Effects on SAR/SPR
Conformational analysis studies how these spatial arrangements affect biological activity. For example, a novel imidazo[1,2-a]pyridine derivative was shown to inhibit KRASG12D by inducing specific conformational shifts in the protein's switch-I and switch-II regions. nih.gov This demonstrates that the ligand does not simply fit into a static pocket but can actively modulate the target's conformation, a key aspect of its mechanism of action.
Stereoelectronic effects refer to how the electronic properties of a substituent (e.g., electron-donating or electron-withdrawing) influence the molecule's reactivity and preferred conformation, and thus its biological activity. The electron-withdrawing nature of the 6-nitro group, for instance, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack and altering its electrostatic potential map. This can change how the molecule is recognized by a receptor. An analysis of the electronic structure of a series of related compounds found a statistically significant relationship between the variation of antiviral activity and the electron-donor/acceptor properties of specific atoms, indicating that the biological potency is orbitally-controlled. researchgate.net The interplay between the size, shape, and electronic nature of each substituent on the this compound core collectively defines its unique SAR and SPR profile.
Molecular Mechanisms and Biological Interactions of 6 Nitro 2 Propyl Imidazo 1,2 a Pyridine Preclinical Focus
Identification and Characterization of Putative Biological Targets and Receptors
Research into the imidazo[1,2-a]pyridine (B132010) scaffold has identified several potential biological targets, primarily in the realms of oncology and infectious diseases. While specific targets for 6-Nitro-2-propyl-imidazo[1,2-a]pyridine are not extensively defined, studies on analogous compounds provide significant insights.
Key protein families targeted by this scaffold include:
Protein Kinases: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a significant target. nih.gov Certain derivatives of imidazo[1,2-a]pyridine have been shown to be potent inhibitors of PI3Kα. nih.gov The inhibition of this pathway disrupts crucial cellular processes like cell growth, proliferation, and survival. nih.govnih.gov Other kinases, such as microtubule affinity regulating kinase 4 (MARK4), involved in cell cycle progression, have also been identified as targets. nih.gov
Enzymes in Pathogen Metabolism: In the context of antimicrobial activity, particularly against Mycobacterium tuberculosis, imidazo[1,2-a]pyridines have been proposed to target ubiquinol (B23937) cytochrome C reductase (QcrB). nih.gov QcrB is a critical component of the electron transport chain, and its inhibition disrupts ATP homeostasis, leading to bacterial death. nih.gov
Other Enzymes and Receptors: In silico and experimental studies have suggested other potential targets for the imidazo[1,2-a]pyridine core, including leukotriene A4 hydrolase (LTA4H), farnesyl diphosphate (B83284) synthase, phosphodiesterase III, and GABAa receptors. nih.govchemmethod.com
Table 1: Putative Biological Targets of the Imidazo[1,2-a]pyridine Scaffold
| Target Class | Specific Target | Associated Biological Activity | Reference |
|---|---|---|---|
| Protein Kinase | PI3Kα/AKT/mTOR Pathway | Anticancer | nih.govnih.gov |
| Protein Kinase | Microtubule Affinity Regulating Kinase 4 (MARK4) | Anticancer | nih.gov |
| Reductase | Ubiquinol Cytochrome C Reductase (QcrB) | Antitubercular | nih.gov |
| Hydrolase | Leukotriene A4 Hydrolase (LTA4H) | Anti-inflammatory | chemmethod.com |
| Receptor | GABAa Receptor | Anticonvulsant | nih.govresearchgate.net |
Enzyme Modulation and Inhibition Kinetics
The biological activity of imidazo[1,2-a]pyridine derivatives is often rooted in their ability to modulate the function of key enzymes. The kinetics of this inhibition are critical to understanding their potency and mechanism.
For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were evaluated for their ability to inhibit PI3Kα. nih.gov The most potent compound in this series, 13k , demonstrated an IC50 value of 1.94 nM, indicating highly effective inhibition of the enzyme. nih.gov Studies on other imidazo[1,2-a]pyridines suggest that they can bind to the ATP-binding site of PI3K, acting as competitive inhibitors. nih.gov
In the context of antitubercular activity, the focus has been on whole-cell activity, with several imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues exhibiting potent minimum inhibitory concentration (MIC) values in the nanomolar range against Mycobacterium tuberculosis. nih.gov While specific enzyme inhibition kinetics for QcrB are still under investigation, these low MIC values suggest efficient targeting of essential bacterial enzymes. nih.gov
Cellular and Subcellular Effects of this compound in In Vitro Systems
In vitro studies using various cell lines have been instrumental in delineating the cellular and subcellular effects of the imidazo[1,2-a]pyridine class. These compounds have been shown to exert potent cytotoxic and anti-proliferative effects, particularly against cancer cells. nih.govwaocp.org
Key cellular effects observed in cancer cell lines include:
Induction of Apoptosis: Imidazo[1,2-a]pyridines trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov This is evidenced by the activation of caspases (such as caspase-3, -7, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and the release of cytochrome c from mitochondria. nih.govnih.govnih.gov
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, notably G0/G1 and G2/M, preventing cancer cell proliferation. nih.govnih.gov This arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21. nih.govnih.gov
Inhibition of Cell Migration and Colony Formation: Imidazo[1,2-a]pyridine derivatives have been shown to reduce the migratory and colony-forming abilities of cancer cells, which are crucial for metastasis and tumor growth. nih.govwaocp.orgmdpi.com
Generation of Oxidative Stress: Some derivatives, particularly selenylated compounds, can increase the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and contributing to cell death. mdpi.com
Table 2: Summary of In Vitro Cellular Effects of Imidazo[1,2-a]pyridine Derivatives on Cancer Cells
| Cellular Effect | Observed Mechanism | Affected Cell Lines | Reference |
|---|---|---|---|
| Cytotoxicity / Anti-proliferative | Inhibition of cell viability | HCC1937, A375, WM115, HeLa, HT-29, Caco-2 | nih.govnih.govnih.gov |
| Apoptosis Induction | Activation of caspases-3, -7, -8, -9; PARP cleavage | HCC1937, A375, WM115, HeLa, HT-29, Caco-2 | nih.govnih.govnih.gov |
| Cell Cycle Arrest | Increased levels of p53 and p21; arrest at G2/M phase | HCC1937, A375, WM115, HeLa | nih.govnih.gov |
| Inhibition of Colony Formation | Reduced survival rate of seeded cells | HCC1937 | nih.govwaocp.org |
| Increased Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | Caco-2, HT-29 | mdpi.com |
Elucidation of Mechanisms of Action within Relevant Biological Pathways
The diverse biological activities of imidazo[1,2-a]pyridines stem from their interaction with multiple biological pathways. The presence of a nitro group, as in this compound, is particularly significant for certain mechanisms of action.
Antiparasitic Mechanism: Nitroheterocyclic compounds are known substrates for parasitic type 1 nitroreductases (NTRs). mdpi.com It is hypothesized that 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives are activated via reduction of the nitro group by these parasitic enzymes. This reduction process can lead to the formation of cytotoxic radical species that damage parasite DNA and proteins. This mechanism is central to their activity against kinetoplastid parasites like Leishmania. mdpi.com The scaffold has also shown efficacy against other parasites such as Trichomonas vaginalis and Entamoeba histolytica. nih.govresearchgate.net
Antimicrobial Mechanism: The primary antimicrobial mechanism, especially against Mtb, involves the inhibition of the cytochrome b-c1 complex (complex III) of the electron transport chain by targeting the QcrB subunit. nih.gov This action disrupts the proton motive force and depletes cellular ATP, leading to a potent bactericidal effect. nih.gov
Anticancer Mechanism: In cancer cells, the mechanism is largely tied to the inhibition of survival signaling pathways. By targeting the PI3K/AKT/mTOR pathway, imidazo[1,2-a]pyridines downregulate downstream effectors that promote cell growth and suppress apoptosis. nih.gov The subsequent induction of cell cycle arrest and apoptosis via p53-dependent and caspase-mediated pathways constitutes the primary mode of anticancer action. nih.govnih.govnih.gov
Investigation of Molecular Binding Modes and Interaction Dynamics
Molecular docking and computational studies have provided valuable atomic-level insights into how imidazo[1,2-a]pyridine derivatives interact with their biological targets. These studies help to rationalize structure-activity relationships (SAR) and guide the design of more potent analogues.
Docking simulations of imidazo[1,2-a]pyridine-based inhibitors within the active sites of their target proteins have revealed key binding interactions:
PI3K: Derivatives are predicted to bind to the ATP-binding site of the kinase. nih.gov
Leukotriene A4 Hydrolase (LTA4H): Docking studies showed that imidazo[1,2-a]pyridine hybrids can interact with multiple amino acid residues in the active site of LTA4H, with calculated binding affinities stronger than the original ligand. chemmethod.com
MARK4: Phenothiazine-containing imidazo[1,2-a]pyridine derivatives were shown to bind and inhibit the MARK4 protein. nih.gov
DHFR: Docking studies of imidazo[4,5-b]pyridine derivatives (a related scaffold) with dihydrofolate reductase (DHFR) active sites revealed interactions with key amino acids, including the formation of hydrogen bonds and π-π stacking. mdpi.com
These computational models suggest that the fused heterocyclic ring system of imidazo[1,2-a]pyridine serves as a rigid scaffold that can be appropriately functionalized to achieve specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, with the amino acid residues in a target's binding pocket.
Theoretical and Computational Chemistry of 6 Nitro 2 Propyl Imidazo 1,2 a Pyridine
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These investigations provide a detailed picture of electron distribution and energy levels, which are crucial determinants of a compound's reactivity and stability.
Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry and electronic properties of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, methods like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to balance accuracy and computational cost. These calculations yield critical parameters like bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of DFT calculations. The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. For nitro-substituted aromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers both HOMO and LUMO energy levels and reduces the energy gap.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In 6-Nitro-2-propyl-imidazo[1,2-a]pyridine, the area around the nitro group's oxygen atoms would exhibit a strong negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential is often found around hydrogen atoms.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): QTAIM and RDG analyses are used to characterize non-covalent interactions within a molecule or between a molecule and its target. These methods can identify and visualize interactions like hydrogen bonds and van der Waals forces, providing deeper insight into the forces that stabilize molecular conformations and ligand-receptor complexes.
Below is a representative table illustrating the type of data generated from quantum chemical calculations for an imidazo[1,2-a]pyridine derivative.
| Parameter | Description | Representative Value (Hypothetical) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 4.2 D |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity, often expressed as a docking score in kcal/mol. For imidazo[1,2-a]pyridine derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes. Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitro group of the title compound could potentially form hydrogen bonds with amino acid residues in a receptor's active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. These simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to evaluate the stability of the complex and the flexibility of individual residues, respectively.
This table illustrates typical outputs from a molecular docking study.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Protein Kinase X | -8.5 | LYS 78, LEU 130 | Hydrogen Bond, Hydrophobic |
| Cytochrome P450 | -7.9 | PHE 215, ARG 372 | π-π Stacking, Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
For a series of this compound derivatives with varying substituents, a QSAR model would be developed by calculating a range of molecular descriptors (e.g., electronic, hydrophobic, steric) and correlating them with experimentally determined biological activity (such as IC50 values). Statistical methods like Multiple Linear Regression (MLR) are used to build the model equation. A statistically robust QSAR model (indicated by high R² and Q² values) can guide the design of more potent analogs by identifying which molecular properties are most influential for activity.
Prediction of Reactivity, Stability, and Spectroscopic Properties of the Compound
Computational methods are adept at predicting the intrinsic reactivity and stability of a molecule, as well as its spectroscopic signatures.
Reactivity and Stability: As discussed under FMO analysis, the HOMO-LUMO energy gap is a primary indicator of a molecule's stability. A large gap suggests high stability. Other reactivity descriptors, such as chemical hardness and softness, can also be derived from HOMO and LUMO energies to provide a more nuanced understanding of reactivity. DFT calculations can also predict thermodynamic properties like the heat of formation, which is a direct measure of molecular stability.
Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. Furthermore, NMR chemical shifts (¹H and ¹³C) can be computed using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimental spectra for structural validation. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
In Silico ADME Prediction and Drug-Likeness Assessment (Excluding Human-Specific Outcomes)
Before a compound is synthesized, its potential as a drug candidate can be assessed using computational tools to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its general "drug-likeness."
ADME Prediction: Various software and web servers (e.g., SwissADME, pkCSM) can predict a wide range of pharmacokinetic properties. These predictions are based on the molecule's structure and include parameters such as water solubility (LogS), lipophilicity (LogP), and potential to permeate biological barriers. For imidazo[1,2-a]pyridine derivatives, these tools have been used to filter compound libraries and prioritize candidates with favorable ADME profiles.
Drug-Likeness Assessment: Drug-likeness is often evaluated using rules of thumb, most notably Lipinski's Rule of Five. This rule assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption. Other indicators like the topological polar surface area (TPSA), which correlates with cell permeability, are also widely used.
The following table shows a typical set of predicted ADME and drug-likeness parameters.
| Property | Description | Predicted Value (Hypothetical) | Guideline |
| Molecular Weight | Mass of the molecule | 205.21 g/mol | < 500 |
| LogP | Octanol-water partition coefficient | 2.5 | < 5 |
| H-Bond Donors | Number of hydrogen bond donors | 0 | < 5 |
| H-Bond Acceptors | Number of hydrogen bond acceptors | 4 | < 10 |
| TPSA | Topological Polar Surface Area | 65.5 Ų | < 140 Ų |
| Lipinski's Violations | Number of violations of the Rule of Five | 0 | ≤ 1 |
Advanced Analytical and Spectroscopic Characterization of 6 Nitro 2 Propyl Imidazo 1,2 a Pyridine
High-Resolution Mass Spectrometry (HRMS/LC-MS) for Molecular Confirmation and Purity Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of a molecular formula. For 6-Nitro-2-propyl-imidazo[1,2-a]pyridine (Molecular Formula: C10H11N3O2), HRMS would be expected to yield a high-resolution mass measurement for the protonated molecule [M+H]+ that corresponds closely to the calculated theoretical value.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is routinely used to assess the purity of a sample. mdpi.com A sample of this compound would be injected into an LC system, and the resulting chromatogram would ideally show a single major peak, indicating the absence of significant impurities. The mass spectrometer would simultaneously provide the mass of the compound eluting at that peak, confirming its identity. Commercial suppliers of this compound mention the availability of LC-MS data for purity verification. bldpharm.com
Table 1: Expected HRMS Data for this compound
| Property | Expected Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Exact Mass | 205.0851 g/mol |
| Expected [M+H]+ Ion | 206.0924 |
Note: The data in this table is calculated and represents the expected theoretical values, not published experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, and 2D NMR techniques (like COSY and HSQC) can establish connectivity between these atoms.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the imidazopyridine core and the propyl chain. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals would confirm the substitution pattern. For instance, the protons on the pyridine (B92270) ring would appear in the aromatic region, with their coupling constants providing information about their relative positions. The propyl group would show characteristic signals in the aliphatic region.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, C=N), and the presence of the nitro group would cause a downfield shift for the carbon atom it is attached to (C-6). Studies on various substituted imidazo[1,2-a]pyridines consistently rely on ¹H and ¹³C NMR for structural confirmation. nih.govchemmethod.com
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.8-8.0 | Singlet |
| H-5 | ~7.6-7.8 | Doublet |
| H-7 | ~7.9-8.1 | Doublet of doublets |
| H-8 | ~9.0-9.2 | Doublet |
| Propyl-CH2 | ~2.8-3.0 | Triplet |
| Propyl-CH2 | ~1.7-1.9 | Sextet |
| Propyl-CH3 | ~0.9-1.1 | Triplet |
Note: These are predicted values based on known spectra of similar imidazo[1,2-a]pyridine (B132010) structures and are for illustrative purposes only.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The most prominent would be strong asymmetric and symmetric stretching vibrations for the nitro (NO2) group, typically found around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. Other expected bands would include C-H stretches for the aromatic ring and the aliphatic propyl group, as well as C=C and C=N stretching vibrations characteristic of the heterocyclic ring system. The characterization of novel imidazo[1,2-a]pyridine hybrids frequently includes FTIR analysis to confirm their structural features. chemmethod.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine core is a chromophore that absorbs UV light. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the nitro group, an electron-withdrawing group, would likely shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted parent compound.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information on intermolecular interactions like crystal packing.
While the specific crystal structure for this compound is not available, studies on similar derivatives, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, have shown that the fused imidazo[1,2-a]pyridine ring system is nearly planar. It is expected that this compound would adopt a similar planar conformation for its core heterocyclic structure.
Chromatographic Methods for Purity Assessment, Isolation, and Quantification (e.g., TLC, Column Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification.
For the purification of this compound, column chromatography is the standard method. The crude product is loaded onto a stationary phase (typically silica (B1680970) gel), and a solvent or mixture of solvents (eluent) is passed through the column. mdpi.com The compound separates from impurities based on differences in polarity, allowing for the isolation of the pure product. The purity of the collected fractions would be checked by TLC before combining them. High-Performance Liquid Chromatography (HPLC) can be used for a more precise quantitative assessment of purity. chemimpex.com
Conclusion and Future Perspectives on 6 Nitro 2 Propyl Imidazo 1,2 a Pyridine Research
Summary of Key Research Achievements and Insights Regarding 6-Nitro-2-propyl-imidazo[1,2-A]pyridine
Research into the imidazo[1,2-a]pyridine (B132010) scaffold has established it as a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities. researchgate.netijrpr.com Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. nih.govchemrxiv.org The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically achieved through the condensation of a 2-aminopyridine (B139424) with an α-halo ketone, a method that offers considerable flexibility for introducing various substituents. nih.govorganic-chemistry.org
While specific research on This compound is not extensively detailed in publicly available literature, its structure combines key pharmacophores that suggest significant biological potential. The nitro group at the 6-position is a strong electron-withdrawing group known to be crucial for the biological activity of many nitroaromatic compounds, often acting as a bio-reductive activation site. chemimpex.commdpi.com This feature is common in compounds developed as antimicrobial agents, particularly against anaerobic bacteria and protozoa. chemimpex.com The propyl group at the 2-position contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and interaction with biological targets.
The imidazo[1,2-a]pyridine nucleus itself is a versatile scaffold. Studies on related compounds have shown that modifications at various positions can tune the biological activity. For instance, derivatives have been developed as potent and selective inhibitors of enzymes like c-Met kinase and PI3Kα, which are implicated in cancer progression. nih.govnih.gov Other analogs have shown promise as inhibitors of Rab geranylgeranyl transferase and as selective COX-2 inhibitors. frontiersin.orgresearchgate.net Furthermore, some imidazo[1,2-a]pyridine-3-carboxamides have exhibited potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov
The photophysical properties of imidazo[1,2-a]pyridines are also noteworthy, with many derivatives exhibiting fluorescence. ijrpr.com This characteristic opens up possibilities for their use in bio-imaging and as chemical sensors. The electronic properties, and thus the fluorescence, are highly dependent on the nature and position of substituents on the heterocyclic ring. ijrpr.com
The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for systematic structural modifications. researchgate.net
The 6-nitro substitution is a key feature in other biologically active nitro-heterocyclic compounds, suggesting potential antimicrobial or anticancer activity through reductive activation. chemimpex.commdpi.com
The 2-propyl group is expected to modulate the compound's lipophilicity and pharmacokinetic profile.
The broader class of imidazo[1,2-a]pyridines exhibits a vast range of biological activities, providing a strong rationale for the investigation of this specific analog. researchgate.netnih.gov
Unaddressed Challenges and Open Questions for Future Research
Despite the promising scaffold, significant research is required to fully elucidate the properties and potential of This compound . The primary challenge is the current lack of specific data for this particular molecule. Future research should focus on the following open questions:
Definitive Synthesis and Characterization: While general synthetic routes are known, an optimized, high-yield synthesis specific to this compound needs to be developed and reported. Full characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis) is essential to confirm its structure and purity.
Physicochemical Properties: Experimental determination of key physicochemical parameters such as pKa, logP, solubility, and crystal structure is necessary. nih.govmdpi.com The crystal structure, in particular, would provide valuable insights into intermolecular interactions and solid-state packing. nih.govnih.govresearchgate.net
Comprehensive Biological Screening: The compound should be subjected to broad biological screening to identify its primary pharmacological activities. Based on the activities of related compounds, initial assays should focus on:
Anticancer activity: Screening against a panel of human cancer cell lines is warranted. nih.govnih.gov
Antimicrobial activity: Evaluation against various strains of bacteria (including anaerobic and mycobacteria) and fungi is a logical step given the nitro-substituent. chemimpex.comnih.govnih.gov
Enzyme inhibition assays: Testing against relevant kinases (e.g., c-Met, PI3K), cyclooxygenases (COX-1/COX-2), and other enzymes could reveal specific molecular targets. nih.govresearchgate.net
Mechanism of Action Studies: Should significant biological activity be identified, subsequent studies must focus on elucidating the mechanism of action. For instance, if anticancer activity is observed, investigations into cell cycle arrest, apoptosis induction, and specific signaling pathway modulation would be necessary. nih.gov If antimicrobial activity is found, studies on the role of the nitro group's reduction would be crucial. chemimpex.com
Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be undertaken. This would involve synthesizing analogs with variations at the 2- and 6-positions, as well as modifications at other positions of the imidazo[1,2-a]pyridine ring, to understand the structural requirements for optimal activity.
Pharmacokinetic Profiling: Preliminary in vitro ADME (absorption, distribution, metabolism, excretion) studies are needed to assess the compound's drug-like properties, including metabolic stability and membrane permeability. mdpi.com
The following table summarizes the key areas for future investigation:
| Research Area | Specific Questions to Address |
| Chemical Synthesis | What is the most efficient and scalable synthetic route? |
| Structural Analysis | What is the definitive 3D crystal structure? |
| Biological Activity | What is the full spectrum of its pharmacological effects (anticancer, antimicrobial, etc.)? |
| Mechanism of Action | How does it exert its biological effects at a molecular level? |
| SAR Studies | Which structural features are essential for its activity? |
| Pharmacokinetics | Does it possess favorable drug-like properties for further development? |
Broader Implications for Heterocyclic Chemistry and Rational Drug Design
The systematic investigation of This compound holds implications that extend beyond this single molecule, contributing to the broader fields of heterocyclic chemistry and rational drug design.
Expansion of Chemical Space: The synthesis and characterization of this and related novel analogs contribute to the expansion of the known chemical space for the imidazo[1,2-a]pyridine family. Each new compound and its associated data add to the collective knowledge base, enabling more sophisticated future design efforts.
Refining Structure-Activity Relationships: Detailed biological data for this compound would provide a crucial data point for building more predictive SAR models for this class of heterocycles. Understanding the combined influence of a 6-nitro substituent and a 2-alkyl group can help chemists fine-tune the design of future compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Validation of the "Privileged Scaffold" Concept: Thoroughly exploring the biological potential of less-studied analogs like this one further tests and validates the concept of the imidazo[1,2-a]pyridine ring system as a privileged scaffold. It helps to define the boundaries of its utility and identify which substitution patterns are most likely to yield specific biological activities.
Informing Rational Drug Design: The insights gained from studying this molecule can inform future rational drug design efforts. For example, if the 6-nitro group proves essential for a particular activity through bio-reduction, this knowledge can be applied to the design of other nitro-heterocyclic drug candidates. Conversely, if it leads to toxicity concerns, this will also guide future design away from such moieties for certain applications. The interplay between the electronic effects of the nitro group and the steric/lipophilic effects of the propyl group will provide a valuable case study for computational and medicinal chemists.
Development of New Therapeutic Agents: Ultimately, the most significant implication would be the potential for this compound or its optimized derivatives to serve as a lead for the development of new therapeutic agents. Given the urgent need for new drugs to combat cancer and infectious diseases, the exploration of novel heterocyclic compounds remains a cornerstone of modern drug discovery. chemrxiv.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Nitro-2-propyl-imidazo[1,2-A]pyridine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via iodine-catalyzed cyclization (e.g., using 2-phenoxyacetophenone as a starting material) . Nitro group reduction is critical: two methods are widely used:
- Method A : SnCl₂ in ethanol under argon at 100°C for 1.5 hours, followed by neutralization and column chromatography .
- Method B : Indium powder in THF with HCl, enabling mild reduction at room temperature .
- Optimization : Reaction efficiency depends on temperature, catalyst loading, and pH control during workup. For example, Method B avoids harsh conditions, improving yield for acid-sensitive intermediates .
Q. How is structural characterization of this compound performed?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group at C6, propyl at C2) .
- HRMS : Validates molecular weight (e.g., [M⁺] calculated vs. observed) .
- IR Spectroscopy : Detects functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .
Q. What structural features influence the anticancer activity of imidazo[1,2-a]pyridine derivatives?
- SAR Insights :
- Nitro Group Position : Para-substituted nitro groups (e.g., compound 10a) show higher activity (IC₅₀ ~11–13 µM) than ortho-substituted analogs due to reduced steric hindrance .
- Electron-Donor Groups : Amino substituents (e.g., 12b) enhance activity via π-stacking interactions with cancer cell membranes .
- Hybrid Substitution : Dual substitution at C2 and C3 (e.g., 12b) improves selectivity for cancer cells (Vero cell IC₅₀ = 91 µM vs. cancer cell IC₅₀ = 11–13 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in substituent effects on bioactivity?
- Case Study : While para-nitro groups enhance anticancer activity, meta-substituted analogs may show reduced efficacy due to electronic or steric mismatches .
- Approach : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to map binding interactions. For example, 12b's electrostatic binding to cancer membranes was validated via cytotoxicity assays and computational modeling .
Q. What strategies are used to evaluate dual therapeutic applications (e.g., anticancer and anti-inflammatory)?
- Experimental Design :
- In Vitro : Test against cancer cell lines (e.g., HepG2, MCF-7) and inflammatory markers (e.g., TNF-α/IL-6 in macrophages) .
- In Vivo : Use murine models of inflammation-driven cancer (e.g., colitis-associated carcinoma) to assess tumor suppression and cytokine modulation .
Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets?
- Tools :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors (e.g., EGFR or TLR4) .
- Fluorescence Polarization : Track compound localization in live cells using fluorophore-tagged derivatives .
- Molecular Dynamics : Simulate interactions with lipid bilayers to explain membrane-targeting behavior .
Q. What methodologies enable the study of fluorescence properties for bioimaging applications?
- Key Findings : Cyano-substituted derivatives exhibit polymorph-dependent luminescence (yellow, orange, red) via excited-state intramolecular proton transfer (ESIPT) .
- Techniques :
- X-ray Crystallography : Resolve stacking patterns (e.g., π-π interactions in crystal lattices) .
- Time-Resolved Spectroscopy : Quantify ESIPT kinetics in different solvents .
Q. How can selectivity for cancer cells over normal cells be optimized?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
